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Compound of Interest

Compound Name: 3'-Trifluoromethylisobutyranilide

Cat. No.: B124288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 3'-Trifluoromethylisobutyranilide. It includes a detailed summary of its

physicochemical and spectroscopic data, a step-by-step experimental protocol for its synthesis,

and an examination of its interaction with the androgen receptor signaling pathway. This

document is intended to serve as a valuable resource for researchers and professionals in the

fields of medicinal chemistry, pharmacology, and drug development.

Introduction
3'-Trifluoromethylisobutyranilide, also known as N-(3-(trifluoromethyl)phenyl)isobutyramide,

is an organic compound of interest in pharmaceutical research.[1] It is recognized as a

significant impurity in the production of Flutamide, a nonsteroidal antiandrogen drug used in the

treatment of prostate cancer.[2][3] The presence of the trifluoromethyl group in its structure

imparts unique properties, influencing its biological activity and making it a subject of study in

the context of androgen receptor antagonism.[1] This guide aims to consolidate the available

technical information on 3'-Trifluoromethylisobutyranilide to facilitate further research and

development.
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The molecular structure of 3'-Trifluoromethylisobutyranilide consists of an isobutyramide

group attached to a benzene ring substituted with a trifluoromethyl group at the meta-position.

Identifier Value

IUPAC Name
2-methyl-N-[3-

(trifluoromethyl)phenyl]propanamide[1]

CAS Number 1939-27-1[1]

Molecular Formula C₁₁H₁₂F₃NO[1]

Molecular Weight 231.21 g/mol [1]

SMILES CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F[1]

InChI Key GETMKVRSDFVVHL-UHFFFAOYSA-N[1]

Physicochemical Properties
A summary of the known physical and chemical properties of 3'-
Trifluoromethylisobutyranilide is presented below.

Property Value

Melting Point 100-101 °C

Boiling Point 313.5 ± 42.0 °C (Predicted)

Density 1.220 ± 0.06 g/cm³ (Predicted)

Solubility Soluble in methanol and chloroform.[3]

Spectroscopic Data
While comprehensive experimental spectra are not readily available in the public domain, the

following sections detail the expected spectroscopic characteristics based on the compound's

structure and data from analogous compounds. Commercial suppliers of this compound as a

reference standard typically provide detailed analytical data, including ¹H NMR, ¹³C NMR, Mass

Spectrometry, and IR spectra upon purchase.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic

protons, the methine proton of the isobutyryl group, and the two methyl groups. The aromatic

protons would appear as a complex multiplet in the aromatic region. The methine proton would

be a septet due to coupling with the six protons of the two methyl groups. The two methyl

groups would appear as a doublet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the

carbons of the trifluoromethyl group, the aromatic carbons, and the carbons of the isobutyryl

group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the

three fluorine atoms.[4][5]

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in

the molecule.

Functional Group Expected Wavenumber (cm⁻¹)

N-H Stretch 3300-3500 (medium)

C-H Stretch (Aromatic) 3000-3100 (medium)

C-H Stretch (Aliphatic) 2850-3000 (medium to strong)

C=O Stretch (Amide I) 1630-1695 (strong)

N-H Bend (Amide II) 1510-1570 (medium)

C-F Stretch 1000-1400 (strong)

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at

m/z 231. The fragmentation pattern would likely involve cleavage of the amide bond and loss of

the isobutyryl group or the trifluoromethylphenyl group.

Experimental Protocols
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Synthesis of 3'-Trifluoromethylisobutyranilide
The synthesis of 3'-Trifluoromethylisobutyranilide is typically achieved through the acylation

of 3-(trifluoromethyl)aniline with isobutyryl chloride in the presence of a base.[1]

Materials:

3-(Trifluoromethyl)aniline

Isobutyryl chloride

Pyridine

Dichloromethane (DCM)

Hydrochloric acid (1M)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Toluene or ethanol for recrystallization

Procedure:

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline in dichloromethane.

Cool the solution in an ice bath and add pyridine.

Slowly add isobutyryl chloride to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for several hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium

bicarbonate solution, and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by recrystallization from a suitable solvent such as toluene or

ethanol to yield 3'-Trifluoromethylisobutyranilide as a solid.

3-(Trifluoromethyl)aniline +
Isobutyryl Chloride + Pyridine

Acylation Reaction
in Dichloromethane

Mixing Aqueous Workup
(HCl, NaHCO₃, Brine)

Quenching & Extraction Recrystallization
(Toluene or Ethanol)

Isolation
3'-Trifluoromethylisobutyranilide

Final Product

Click to download full resolution via product page

Synthesis workflow for 3'-Trifluoromethylisobutyranilide.

Biological Activity and Signaling Pathways
3'-Trifluoromethylisobutyranilide is known to interact with the androgen receptor (AR), a key

protein in the development and progression of prostate cancer.[1] Its activity as an androgen

receptor antagonist is the basis for the therapeutic effect of the structurally related drug,

flutamide. The androgen receptor signaling pathway can be broadly divided into classical

(genomic) and non-classical (non-genomic) pathways.

Classical Androgen Receptor Signaling Pathway
In the classical pathway, androgens such as testosterone and dihydrotestosterone (DHT) bind

to the androgen receptor in the cytoplasm. This binding induces a conformational change,

leading to the dissociation of heat shock proteins, dimerization of the receptor, and its

translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA

sequences known as Androgen Response Elements (AREs) in the promoter regions of target

genes, thereby regulating their transcription. This leads to the expression of genes involved in

cell growth, proliferation, and survival.[1][6][7]
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Classical Androgen Receptor Signaling Pathway.
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Non-Classical Androgen Receptor Signaling Pathway
The non-classical pathway involves rapid, non-genomic effects of androgens that are initiated

at the cell membrane. In this pathway, a subpopulation of androgen receptors located at the

plasma membrane can, upon androgen binding, activate various intracellular signaling

cascades, such as the Src/Raf/MAPK pathway. These rapid signaling events can influence

cellular processes independently of gene transcription.[8][9]
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Non-Classical Androgen Receptor Signaling Pathway.
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Conclusion
3'-Trifluoromethylisobutyranilide is a molecule of significant interest due to its structural

relationship to the antiandrogen drug flutamide and its interaction with the androgen receptor.

This guide has provided a detailed overview of its molecular structure, physicochemical

properties, and a general synthetic protocol. The elucidation of its spectroscopic characteristics

and a deeper understanding of its engagement with androgen receptor signaling pathways are

crucial for its use as a reference standard and for the development of new therapeutic agents.

Further research to obtain and publish detailed experimental spectroscopic data would be a

valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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